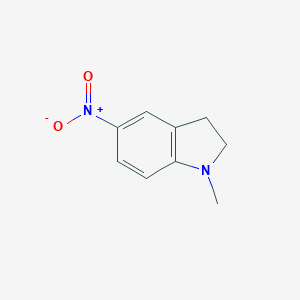

1-Methyl-5-nitroindoline

Übersicht

Beschreibung

1-Methyl-5-nitroindoline is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Activities

1-Methyl-5-nitroindoline and its derivatives have shown significant antimicrobial, anti-inflammatory, and antinociceptive activities. In a study, various derivatives demonstrated high antibacterial and antifungal activities compared to reference drugs such as clotrimazole and sulfamethoxazole. Additionally, some compounds exhibited notable anti-inflammatory and antinociceptive activities, comparable to drugs like indomethacin and morphine (Bassyouni et al., 2012).

Probing Structural Changes in Liquid Water

This compound has been used as a probe to detect structural changes in liquid water by varying temperature. The study found a specific temperature range where the structure of liquid water changes, using the molecule as a probe for absorption band shifts (Catalán & del Valle, 2018).

Solvent Basicity Scale Development

The compound has been instrumental in creating a generalized solvent basicity scale. The scale, which uses this compound, can substitute widely used solvent scales like Gutmann's donor number, providing accurate descriptions of solvent basicity across various chemical areas (Catalán et al., 1996).

Photorelease of Neuroactive Amino Acids

In biological experiments, this compound derivatives have been used for the rapid release of neuroactive amino acids. These compounds, particularly effective in flash photolysis, have improved the efficiency of photorelease in biological systems (Papageorgiou et al., 2004).

Electron Paramagnetic Resonance (EPR) Oximetry

Isoindoline nitroxides, related to this compound, have been evaluated as potential EPR oximetry probes in viable biological systems. They exhibit low cytotoxicity, moderate rates of biological reduction, and favorable EPR characteristics, making them suitable for various biological studies (Khan et al., 2011).

Wirkmechanismus

Target of Action

The primary target of 1-Methyl-5-nitroindoline (MNI) is the structure of liquid water .

Mode of Action

MNI interacts with its target, liquid water, by detecting changes in the water’s structure as temperature varies . Its solvatochromic dependence against solvent dipolarity (SdP) and solvent polarizability (SP) allows it to determine whether structural changes occur in the liquid water when changing temperature .

Result of Action

The result of MNI’s action is the detection of a change in the structure of liquid water at varying temperatures . The relationship of the peak wavenumber of the first absorption band of this probe with temperature clearly shows a minimum at 43 °C that indicates a change of structure in the liquid water at ambient pressure .

Action Environment

Environmental factors, specifically temperature, significantly influence the action, efficacy, and stability of MNI . The molecule is able to detect structural changes in liquid water across a temperature range of 35–45 °C .

Eigenschaften

IUPAC Name |

1-methyl-5-nitro-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTWOKSFYDNPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171980 | |

| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-25-6 | |

| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

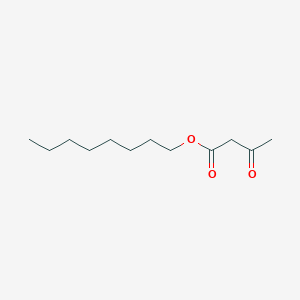

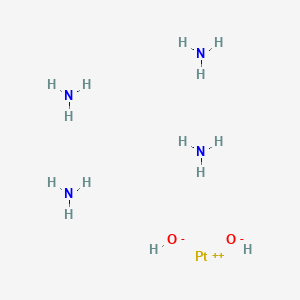

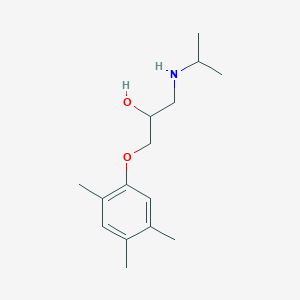

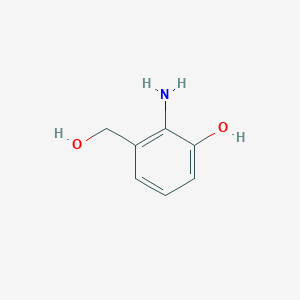

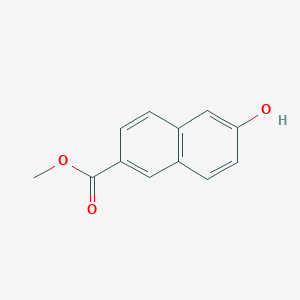

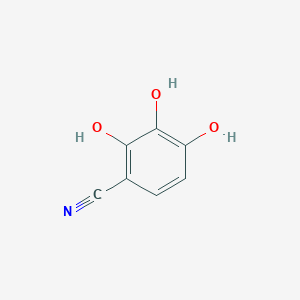

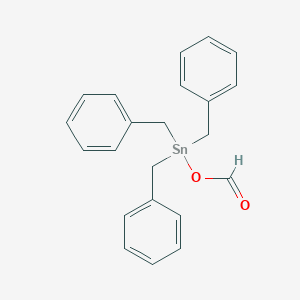

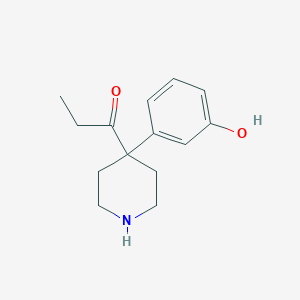

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)